4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine
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Overview
Description
4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine is an organic compound characterized by the presence of difluoro and methoxyphenyl groups attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol through reduction.
Introduction of Difluoro Groups: The alcohol is then subjected to halogenation to introduce difluoro groups.
Amination: Finally, the difluoro intermediate undergoes amination to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the difluoro groups to other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to hydroxy or alkyl derivatives.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid: Shares the difluoro and methoxyphenyl groups but differs in the functional group attached to the butane backbone.
4,4-Difluoro-3-(4-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13/h2-5,10-11H,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXYFNZIHARRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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